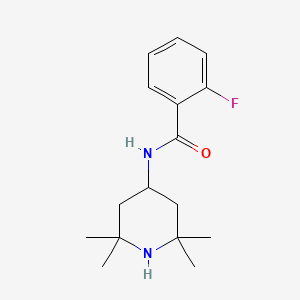

2-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 2-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide often involves condensation reactions and the use of specific reagents to introduce the fluorine atoms into the benzamide structure. For example, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were synthesized through condensation of different acid chlorides with 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole, using nebulic acid chloride and triethylamine as acid scavenger in dichloroethane solvent (Priya et al., 2005).

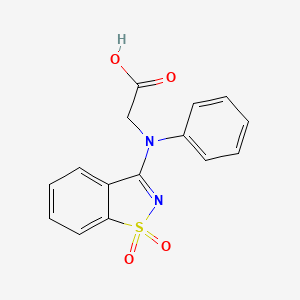

Molecular Structure Analysis

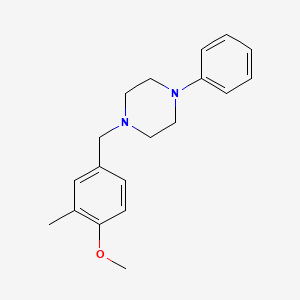

The molecular structure of such compounds is characterized by the presence of fluorine atoms, which significantly affect the molecule's electronic properties and reactivity. The structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, highlighting the importance of fluorine in influencing the compound's overall structure and stability (Özbey et al., 1998).

Chemical Reactions and Properties

The fluorine atoms in these compounds contribute to their reactivity, enabling a variety of chemical reactions. For instance, the synthesis of fluorinated heterocycles involves rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, demonstrating the compounds' versatility in forming fluorinated heterocyclic structures (Wu et al., 2017).

Physical Properties Analysis

The introduction of fluorine atoms into the benzamide structure impacts the physical properties of these compounds, such as melting points, solubility, and crystal structure. The structural systematics and conformational analyses of fluoro-N-(pyridyl)benzamides provided insight into physicochemical correlations and polymorphism, highlighting how fluorine substitution patterns influence molecular conformation and physical properties (Mocilac et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide and related compounds are marked by their reactivity towards nucleophiles, electrophiles, and their potential for further functionalization. The presence of fluorine enhances the compounds' reactivity, making them useful intermediates in organic synthesis and medicinal chemistry. For example, the nucleophilic vinylic substitution reaction of gem-difluoroenamides was explored to synthesize 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, showcasing the reactivity of fluorine-containing compounds in heterocyclic synthesis (Meiresonne et al., 2015).

Propiedades

IUPAC Name |

2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O/c1-15(2)9-11(10-16(3,4)19-15)18-14(20)12-7-5-6-8-13(12)17/h5-8,11,19H,9-10H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNVZYAYTFEADP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642111 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide](/img/structure/B5673396.png)

![(1S*,5R*)-3-isonicotinoyl-6-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5673412.png)

![3,4-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5673424.png)

![2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5673442.png)

![(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5673448.png)

![ethyl [2-(propionylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5673459.png)

![N-1,3-benzodioxol-5-yl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5673464.png)

![(2S)-4-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-2-hydroxybutanoic acid](/img/structure/B5673466.png)

![ethyl [(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B5673481.png)